4-Bromo-6-nitroisoindolin-1-one
Description
Properties
CAS No. |
1269293-73-3 |
|---|---|
Molecular Formula |
C8H5BrN2O3 |
Molecular Weight |
257.043 |
IUPAC Name |
4-bromo-6-nitro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H5BrN2O3/c9-7-2-4(11(13)14)1-5-6(7)3-10-8(5)12/h1-2H,3H2,(H,10,12) |
InChI Key |
OTRJMEGJYJVCCP-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=C(C=C2Br)[N+](=O)[O-])C(=O)N1 |
Synonyms |
4-bromo-6-nitroisoindolin-1-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Positional Isomers
6-Bromo-4-nitroisoindolin-1-one (CAS 1269291-06-6)
This compound is a positional isomer of the target molecule, with bromine and nitro groups swapped (6-Br, 4-NO₂). Key differences include:
- Electronic Effects : The nitro group at position 4 may direct electrophilic attacks to different ring positions compared to the target compound.
- Synthetic Utility : Both isomers serve as precursors for functionalization, but regioselectivity in downstream reactions (e.g., Suzuki coupling) may vary due to substituent positioning [1].
| Property | 4-Bromo-6-nitroisoindolin-1-one | 6-Bromo-4-nitroisoindolin-1-one |
|---|---|---|
| Molecular Formula | C₈H₅BrN₂O₃ | C₈H₅BrN₂O₃ |
| Molecular Weight | ~257.04 g/mol | 257.04 g/mol |
| Substituent Positions | 4-Br, 6-NO₂ | 6-Br, 4-NO₂ |
| Purity | Not specified | ≥98% [1] |
Comparison Based on Substituent Groups
Nitro vs. Hydroxy/Methoxy Substituents
Compounds such as 4-Bromo-6-hydroxyisoindolin-1-one (CAS 1261581-85-4) and 4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one (CAS 808127-77-7) highlight the impact of replacing nitro with electron-donating groups:
- 4-Bromo-6-hydroxyisoindolin-1-one : The hydroxy group (purity unspecified) introduces hydrogen-bonding capacity but reduces electrophilicity. This may enhance solubility in polar solvents compared to the nitro analog [2].
| Compound | Substituent | Molecular Weight | Key Property |
|---|---|---|---|
| This compound | 6-NO₂ | ~257.04 | High electrophilicity, polar |
| 4-Bromo-6-hydroxyisoindolin-1-one | 6-OH | ~228.04 | Hydrogen-bonding, moderate polarity |
| 4-Bromo-6-(2-methoxyethoxy)... | 6-OCH₂CH₂OCH₃ | 286.125 | Enhanced hydrophilicity, steric bulk |
Structural Analogs and Heterocyclic Variants
Isoindolinone vs. Isobenzofuran
4-Bromo-6-nitro-3H-isobenzofuran-1-one (mentioned in ) replaces the lactam nitrogen of isoindolinone with an oxygen atom. This structural shift increases electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles.
Indole Derivatives
4-Bromo-6-nitro-1H-indole (CAS 885520-47-8, molecular weight 241.04 g/mol) shares the same substituents but features an indole core. The indole’s aromatic nitrogen enhances π-π stacking interactions, which may favor binding to biological targets compared to isoindolinones [9].
Solubility and Stability
- Nitro Group Impact : The nitro group in this compound likely reduces solubility in aqueous media due to strong dipole interactions but increases stability under acidic conditions.
- Bromo Group Utility : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), a trait shared with analogs like 4-Bromo-2-methylisoindolin-1-one (CAS 868066-91-5, similarity score 0.93) [6].
Preparation Methods
Bromination at Position 4
Bromination of isoindolin-1-one typically occurs at the meta positions (4 or 6) relative to the lactam oxygen. To favor bromination at position 4, reaction conditions must be carefully controlled. In a method analogous to CN111646945A, protecting group strategies enhance regioselectivity. For example, temporary protection of the lactam nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group increases steric hindrance at position 6, directing bromination to position 4.
Reaction Conditions :
Nitration at Position 6
Following bromination, nitration is directed by the bromine substituent, which acts as an ortho/para director. Para-nitration relative to bromine yields the 6-nitro derivative.
Reaction Conditions :
-
Substrate : 4-Bromoisoindolin-1-one
-
Yield : Dependent on bromine’s directing effect; typical nitration yields range from 70–85% in analogous systems.
Challenges : Competing ortho-nitration and over-nitration require precise temperature control and stoichiometry.
Ring Construction from Pre-Functionalized Benzene Derivatives
An alternative approach involves assembling the isoindolinone ring from a pre-brominated and pre-nitrated benzene precursor. This method avoids regioselectivity issues during EAS.
Synthesis via Phthalic Anhydride Derivatives
4-Bromo-2-nitrobenzoic acid serves as a starting material for cyclization with ammonia or primary amines:
-
Formation of Acid Chloride :
-
4-Bromo-2-nitrobenzoic acid → 4-Bromo-2-nitrobenzoyl chloride (SOCl₂, reflux).
-
-
Cyclization :
Advantages :
-
Direct control over substitution pattern.
-
Avoids competing EAS reactions.
Yield : ~75–80% in optimized conditions.
Halogenation-Nitration Sequential Routes
Drawing from CN103601717A, halogenation of a nitro-substituted isoindolinone intermediate offers another pathway:
Nitration Followed by Bromination
-
Nitration of Isoindolin-1-one :
-
HNO₃/H₂SO₄ introduces nitro at position 6 (meta to lactam).
-
-
Bromination :
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hr | 78% |
| Bromination | NBS, DMF/CHCl₃ | RT, 12 hr | 65% |
Limitation : Nitro’s meta-directing effect may reduce bromination selectivity.
Catalytic and Solvent Effects
Solvent Systems
Catalysts
-
Lewis Acids : FeBr₃ or AlCl₃ facilitate electrophilic substitution but may degrade nitro groups.
-
Base Catalysts : K₂CO₃ aids deprotonation in condensation steps.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Direct Bromination-Nitration | SEM protection → Bromination → Nitration | 60–67% | High regioselectivity | Multiple protection/deprotection steps |
| Ring Construction | Cyclization of pre-substituted acid | 75–80% | Avoids EAS issues | Requires specialized precursors |
| Sequential Halogenation | Nitration → Bromination | 65–70% | Simplified workflow | Competing side reactions |
Q & A
Q. What safety protocols are critical for handling this compound?
- PPE : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Storage : Separate from reducing agents in flame-resistant cabinets .
Methodological Notes
- Data Validation : Cross-reference spectral data with PubChem or DSSTox entries for accuracy .
- Software Tools : SHELX for crystallography, Gaussian for DFT, and AutoDock for docking studies .
- Ethical Reporting : Disclose purification yields, side products, and computational assumptions to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
